

Technical Guide: Physical Properties of 3-(Methoxycarbonyl)-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)-2-nitrobenzoic acid

Cat. No.: B1360844

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of **3-(Methoxycarbonyl)-2-nitrobenzoic acid**. Due to the limited availability of experimental data for this specific compound in public literature, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed below.

Core Compound: 3-(Methoxycarbonyl)-2-nitrobenzoic acid

CAS Number: 861593-27-3 Molecular Formula: $C_9H_7NO_6$ ^{[1][2][3]} Molecular Weight: 225.15 g/mol^[2] Synonyms: 2-Nitro-isophthalic acid monomethyl ester, 2-Nitroisophthalic acid methyl ester, 2-Nitro-1,3-benzenedicarboxylic acid 1-methyl ester^[2]

While experimental data is scarce, computational predictions for several key physical properties are available.

Property	Value	Source
Appearance	White to off-white solid	[2]
Boiling Point	400.9 ± 35.0 °C (Predicted)	[2]
Density	1.484 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	1.82 ± 0.10 (Predicted)	[2]

Comparative Data for Structurally Related Compounds

To provide a broader understanding, the following table summarizes the experimental physical properties of three related benzoic acid derivatives.

Compound	CAS Number	Melting Point (°C)	Solubility	pKa
3-Methoxy-2-nitrobenzoic acid	4920-80-3	253-257[4]	Data not available	Data not available
3-Nitrobenzoic acid	121-92-6	140-142	Soluble in oxygenated and chlorinated solvents; 0.33 g/100 mL water at 20°C[5][6][7]	3.47[5][6]
3-Methyl-2-nitrobenzoic acid	5437-38-7	220-222[8]	< 1 mg/mL at 22.2°C[8]	Data not available

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary tube method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- **Final Reading:** The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- **Purity Check:** A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be tested.
- **Sample Preparation:** A known mass of the solute is added to a known volume of the solvent in a sealed container.

- **Equilibration:** The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
- **Quantification:** The concentration of the solute in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
- **Temperature Dependence:** The experiment can be repeated at different temperatures to determine the temperature-solubility profile.

pKa Determination

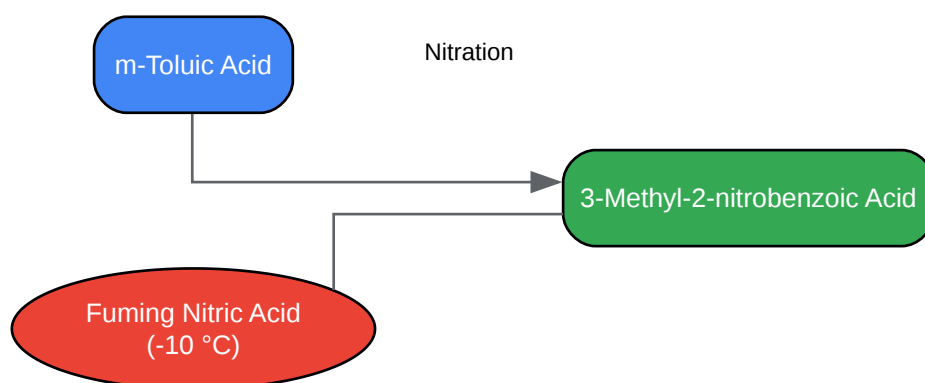
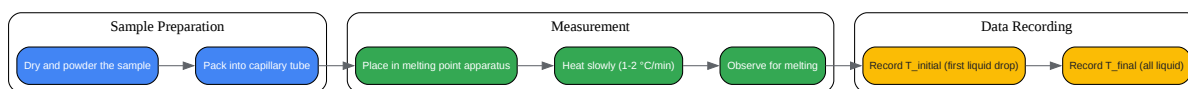
The pKa is the negative base-10 logarithm of the acid dissociation constant (K_a) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

- **Sample Preparation:** A solution of the compound with a known concentration is prepared in a suitable solvent, typically water or a water-alcohol mixture.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Titration Curve:** A graph of pH versus the volume of titrant added is plotted.
- **pKa Determination:** The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Visualizations

Experimental Workflow: Melting Point Determination



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